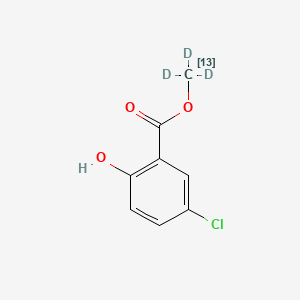
4-Méthoxyphénol-2,3,5,6-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenol-2,3,5,6-D4, also known as 4-methoxyphenol-d4 or 4-methoxyphenol-2,3,5,6-^2H4, is a deuterated form of 4-methoxyphenol. This compound is a phenolic compound found in various plants and fruits. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
4-Methoxyphenol-2,3,5,6-D4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including neuroprotection and treatment of skin disorders.
Industry: Used as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, and as an inhibitor for acrylic monomers
Mécanisme D'action
Target of Action
The primary target of 4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether , is the radical polymerization of monomers , such as acrylic monomers . It acts as an inhibitor in this process, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .
Mode of Action
The compound works in conjunction with oxygen, which dissolves in the monomer under normal conditions and air coverage . The inhibiting action involves three main steps :
Biochemical Pathways
The compound is involved in the pathway of radical polymerization of monomers . It prevents the formation of long oxygen-monomer copolymer chains, reduces the consumption rate of oxygen, and enhances the inhibition of oxygen .
Analyse Biochimique
Biochemical Properties
4-Methoxyphenol-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the inhibition of polymerization processes. It interacts with various enzymes and proteins, including those involved in the oxidative stress response. One of the key interactions is with the enzyme tyrosinase, where 4-Methoxyphenol-2,3,5,6-D4 acts as a substrate and inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of melanin, making 4-Methoxyphenol-2,3,5,6-D4 a valuable compound in dermatological applications .
Cellular Effects
4-Methoxyphenol-2,3,5,6-D4 has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, for example, 4-Methoxyphenol-2,3,5,6-D4 inhibits melanin synthesis by interfering with the activity of tyrosinase. This leads to a reduction in pigmentation and is used in treatments for hyperpigmentation disorders .
Molecular Mechanism
The molecular mechanism of 4-Methoxyphenol-2,3,5,6-D4 involves its interaction with tyrosinase and other oxidative enzymes. By binding to the active site of tyrosinase, 4-Methoxyphenol-2,3,5,6-D4 inhibits the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition is achieved through competitive binding, where 4-Methoxyphenol-2,3,5,6-D4 competes with tyrosine for the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyphenol-2,3,5,6-D4 can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 4-Methoxyphenol-2,3,5,6-D4 can maintain its inhibitory effects on tyrosinase for several months when stored properly. Exposure to light and air can accelerate its degradation, reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 4-Methoxyphenol-2,3,5,6-D4 vary with different dosages in animal models. At low doses, the compound effectively inhibits melanin synthesis without causing significant toxicity. At higher doses, 4-Methoxyphenol-2,3,5,6-D4 can induce adverse effects, including cytotoxicity and oxidative stress. These effects are dose-dependent, and careful titration is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
4-Methoxyphenol-2,3,5,6-D4 is involved in several metabolic pathways, primarily those related to oxidative stress and melanin synthesis. The compound interacts with enzymes such as tyrosinase and peroxidase, influencing the metabolic flux and levels of metabolites involved in these pathways. By inhibiting tyrosinase, 4-Methoxyphenol-2,3,5,6-D4 reduces the production of melanin and other oxidative byproducts .
Transport and Distribution
Within cells and tissues, 4-Methoxyphenol-2,3,5,6-D4 is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. In melanocytes, 4-Methoxyphenol-2,3,5,6-D4 is primarily localized in the melanosomes, where it exerts its inhibitory effects on melanin synthesis .
Subcellular Localization
The subcellular localization of 4-Methoxyphenol-2,3,5,6-D4 is critical for its activity and function. The compound is directed to specific compartments, such as melanosomes, through targeting signals and post-translational modifications. These modifications ensure that 4-Methoxyphenol-2,3,5,6-D4 reaches its site of action, where it can effectively inhibit tyrosinase and reduce melanin production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenol-2,3,5,6-D4 typically involves the deuteration of 4-methoxyphenol. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of 4-Methoxyphenol-2,3,5,6-D4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenol-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenol
- 4-Chlorophenol
- 4-Nitrophenol
- 4-Methylanisole
- 4-Methoxybenzoic acid
Uniqueness
4-Methoxyphenol-2,3,5,6-D4 is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed mechanistic studies and tracing of metabolic pathways, providing insights that are not possible with non-deuterated analogs .
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVVBRKAWDGAB-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
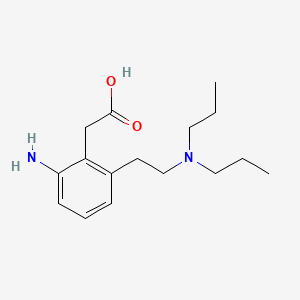
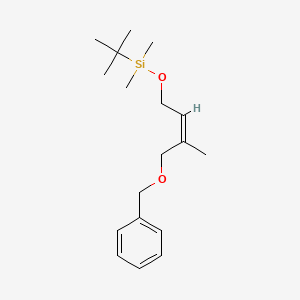


![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
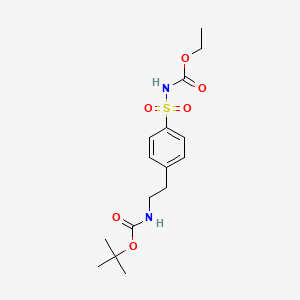
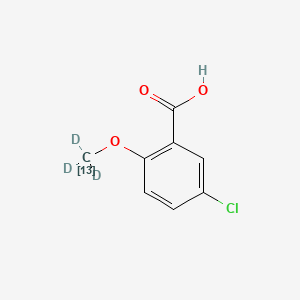
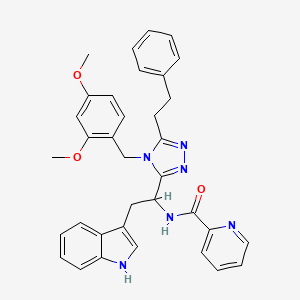
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
